FKGK11

GVIA iPLA2 inhibition fluoroketone SAR enzymology

This pentafluoroethyl ketone provides unmatched selectivity for GVIA iPLA2 (XI(50)=0.0073) versus broad-spectrum inhibitors, ensuring precise dissection of iPLA2-specific signaling. With >98% purity and validated in vivo activity in ovarian cancer and neuroinflammation models, it is an essential tool for rigorous, reproducible research. Bulk quantities available for advanced preclinical studies.

Molecular Formula C13H13F5O
Molecular Weight 280.23 g/mol
CAS No. 1071000-98-0
Cat. No. B1672749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFKGK11
CAS1071000-98-0
Synonyms1,1,1,2,2-pentafluoro-7-phenylheptan-3-one
FKGK11
Molecular FormulaC13H13F5O
Molecular Weight280.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCC(=O)C(C(F)(F)F)(F)F
InChIInChI=1S/C13H13F5O/c14-12(15,13(16,17)18)11(19)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
InChIKeyROPVXAWEVYWEQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one (CAS 1071000-98-0): A Selective GVIA iPLA2 Inhibitor for Targeted Research


1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one (commonly designated FKGK11) is a synthetic polyfluoroalkyl ketone that functions as a potent, reversible inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2) [1]. This compound is characterized by a pentafluoroethyl ketone pharmacophore that confers selective enzyme inhibition, distinguishing it from non-fluorinated analogs and inhibitors with broader PLA2 isoform promiscuity [2]. It is supplied as a research-grade small molecule with a reported purity ≥98% and a molecular weight of 280.24 g/mol .

Procurement Alert: Why Generic PLA2 Inhibitors Cannot Substitute for 1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one


Substituting 1,1,1,2,2-pentafluoro-7-phenylheptan-3-one (FKGK11) with a generic PLA2 inhibitor or a structurally similar fluoroketone carries a high risk of experimental failure due to critical differences in isoform selectivity and potency. Unlike broad-spectrum inhibitors such as palmitoyl trifluoromethyl ketone (compound 6), which exhibits comparable inhibition of both GIVA cPLA2 and GVIA iPLA2 [1], FKGK11 demonstrates a pronounced selectivity window. Furthermore, even within the same fluoroketone series, minor structural variations yield drastically altered inhibition profiles; for example, the saturated analog compound 11 loses inhibitory potency and selectivity for GVIA iPLA2 [2]. These data underscore that the precise chemical architecture of FKGK11 is non-substitutable for assays requiring specific GVIA iPLA2 interrogation.

Quantitative Differentiation Guide for 1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one


Enhanced GVIA iPLA2 Inhibitory Potency Versus Trifluoromethyl Ketone Analog

In a direct head-to-head comparison under identical mixed-micelle assay conditions, 1,1,1,2,2-pentafluoro-7-phenylheptan-3-one (FKGK11, designated 10a) exhibits a lower XI(50) value than its corresponding trifluoromethyl ketone analog (compound 8), indicating higher potency. Specifically, FKGK11 achieves an XI(50) of 0.0073 ± 0.0007, compared to 0.0096 ± 0.0008 for compound 8 [1]. This 24% improvement in potency is attributed to the introduction of an additional fluorine atom at the α′ position [2].

GVIA iPLA2 inhibition fluoroketone SAR enzymology

Superior Selectivity Profile Over cPLA2 and sPLA2 Compared to Broad-Spectrum Inhibitors

1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one (FKGK11) demonstrates a narrow selectivity window, avoiding significant inhibition of GIVA cPLA2 and GV sPLA2. At a mole fraction of 0.091, FKGK11 shows no detectable inhibition of GIVA cPLA2 and only 28 ± 1% inhibition of GV sPLA2, while maintaining 98 ± 16% inhibition of GVIA iPLA2 [1]. In contrast, the broad-spectrum palmitoyl trifluoromethyl ketone (compound 6) inhibits GIVA cPLA2 with an XI(50) of 0.0223 ± 0.0023 and GVIA iPLA2 with an XI(50) of 0.0195 ± 0.0053—only a 1.14-fold selectivity difference [2].

isoform selectivity off-target liability PLA2 family

Validated In Vivo Antitumor Efficacy: Cross-Study Comparison with Alternative iPLA2 Inhibitor BEL

In a cross-study comparable context, 1,1,1,2,2-pentafluoro-7-phenylheptan-3-one (FKGK11) demonstrates in vivo antitumor activity in an epithelial ovarian cancer (EOC) xenograft mouse model. While no direct head-to-head in vivo comparison is available, separate studies using similar SKOV3 and HEY cell-derived xenografts show that FKGK11 inhibits tumor development, comparable to the effect observed with bromoenol lactone (BEL), another established iPLA2 inhibitor [1]. In vitro, FKGK11 reduces EOC cell adhesion, migration, and invasion [2], phenotypes that correlate with its in vivo efficacy.

ovarian cancer xenograft model in vivo pharmacology

Pentafluoroethyl Ketone Pharmacophore Confers Class-Level Selectivity Advantage

Class-level inference from a systematic structure-activity relationship (SAR) study indicates that the pentafluoroethyl ketone functionality is a key determinant of GVIA iPLA2 selectivity. Across a panel of 16 synthesized fluoroketones, compounds bearing the pentafluoroethyl group (e.g., FKGK11, compounds 10a-c) consistently exhibited preferential inhibition of GVIA iPLA2 over GIVA cPLA2 and GV sPLA2 [1]. In contrast, trifluoromethyl ketone analogs (e.g., compound 8) showed moderate selectivity, while saturated-chain variants (e.g., compound 11) lost both potency and selectivity [2]. This class-level pattern supports the strategic selection of pentafluoroethyl-containing inhibitors for GVIA iPLA2-targeted studies.

fluoroketone SAR pharmacophore iPLA2 selectivity

Recommended Application Scenarios for 1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one (FKGK11)


Biochemical Characterization of GVIA iPLA2 Isoform Function

Utilize FKGK11 in mixed-micelle or vesicle-based enzymatic assays to selectively inhibit GVIA iPLA2 while sparing GIVA cPLA2 and GV sPLA2. The compound's XI(50) of 0.0073 and >12.5:1 selectivity ratio over cPLA2 [1] make it an ideal tool for dissecting iPLA2-specific lipid signaling pathways in vitro. For researchers aiming to achieve >98% inhibition of GVIA iPLA2, a mole fraction of 0.091 is empirically validated [2].

Oncology Research: iPLA2 Target Validation in Ovarian Cancer Models

Employ FKGK11 in epithelial ovarian cancer (EOC) cell lines (e.g., SKOV3, HEY) to assess iPLA2-dependent phenotypes, including adhesion, migration, and invasion [1]. The compound's validated in vivo activity in xenograft models supports its use as a pharmacological probe for preclinical studies exploring iPLA2 as a therapeutic target [2]. When combined with paclitaxel, FKGK11 may enhance tumor cell vulnerability, providing a basis for combination therapy investigations [3].

Neurological Disorder Research: Peripheral Nerve Injury and Multiple Sclerosis

Apply FKGK11 in rodent models of peripheral nerve injury or multiple sclerosis to investigate the role of GVIA iPLA2 in neuroinflammation and myelin degradation. Studies have demonstrated increased macrophage infiltration and myelin disruption following FKGK11 treatment [1]. The compound's selective inhibition of GVIA iPLA2 allows for targeted interrogation of phospholipase A2 signaling in Wallerian degeneration and axon regeneration [2].

Comparative Fluoroketone SAR Studies

Use FKGK11 as a benchmark pentafluoroethyl ketone in structure-activity relationship (SAR) campaigns aimed at optimizing iPLA2 inhibitor potency and selectivity. Its well-characterized inhibition profile (XI(50)=0.0073) and selectivity window [1] provide a reference point for evaluating novel analogs, particularly those incorporating modifications at the α′ position or the aliphatic linker [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for FKGK11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.